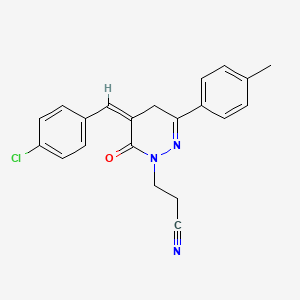

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile

Description

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile is a pyridazine-derived compound featuring a 4-chlorobenzylidene substituent, a p-tolyl group, and a propanenitrile side chain. The compound’s synthesis likely involves condensation reactions between substituted aldehydes and pyridazinone precursors, followed by nitrile incorporation via cyanoethylation or similar methods .

Properties

CAS No. |

853349-51-6 |

|---|---|

Molecular Formula |

C21H18ClN3O |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methylphenyl)-6-oxo-4H-pyridazin-1-yl]propanenitrile |

InChI |

InChI=1S/C21H18ClN3O/c1-15-3-7-17(8-4-15)20-14-18(13-16-5-9-19(22)10-6-16)21(26)25(24-20)12-2-11-23/h3-10,13H,2,12,14H2,1H3/b18-13- |

InChI Key |

NXAOQBSUASOSSN-AQTBWJFISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C2)CCC#N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C(=CC3=CC=C(C=C3)Cl)C2)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile typically involves the condensation of 4-chlorobenzaldehyde with 3-(p-tolyl)-6-oxo-5,6-dihydropyridazine-1(4H)-propanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of nitrile-containing heterocycles, which are often synthesized for pharmaceutical or material science applications. Below is a detailed comparison with structurally related compounds from the literature:

Key Findings

Substituent Effects on Reactivity: The 4-chlorobenzylidene group in the target compound may confer greater electrophilicity compared to the 4-cyanobenzylidene in compound 11b . Chlorine’s electron-withdrawing nature could enhance the compound’s stability under acidic conditions. The p-tolyl group (a methyl-substituted phenyl) likely improves lipophilicity compared to furan-containing analogs (e.g., 11b, 12), which could influence bioavailability .

Nitrile Functionality: The propanenitrile side chain in the target compound differs from the directly bonded nitriles in 11b and 3.

Synthetic Yields :

- Yields for nitrile-containing heterocycles range from 57% to 68% in analogous reactions (e.g., 11b, 12, 4), suggesting that the target compound’s synthesis may require optimized conditions to achieve comparable efficiency .

Thermal Stability :

- Melting points for related compounds exceed 200°C, with compound 4 showing exceptional thermal stability (>320°C). The target compound’s thermal behavior may align with this trend, given its aromatic and conjugated systems .

Spectroscopic Comparison

- IR Spectroscopy: The nitrile group in the target compound would exhibit a characteristic C≡N stretch near 2,219 cm⁻¹, consistent with analogs like 11b (2,209 cm⁻¹) and 12 (2,220 cm⁻¹) . The dihydropyridazinone core would show C=O stretches around 1,700 cm⁻¹, similar to the ketone signals in 11b and 12 .

NMR Spectroscopy :

- The p-tolyl group’s methyl protons would resonate near 2.3 ppm (cf. 2.24 ppm in 11b), while the benzylidene proton (=CH) would appear at 7.9–8.0 ppm , as seen in 11a and 11b .

Biological Activity

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile (CAS Number: 853349-51-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 363.8 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities. The presence of the chlorobenzylidene and p-tolyl groups contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.8 g/mol |

| CAS Number | 853349-51-6 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under acidic conditions, often utilizing piperidine as a catalyst. This method allows for the introduction of various substituents at different positions on the pyridazine ring, which can significantly affect biological activity.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the pyridazine core have been evaluated for their ability to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD (To Be Determined) |

| Coumarinic Chalcone | 2.07 |

| Trolox | 2.30 |

The IC50 values indicate the concentration required to inhibit 50% of free radical activity, with lower values indicating higher potency.

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial potential. Preliminary studies suggest that similar pyridazine derivatives exhibit varying degrees of antibacterial and antifungal activities against common pathogens.

Case Study: Antimicrobial Evaluation

In a study evaluating various substituted pyridazines, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable antibacterial effects, suggesting that modifications in the structure could enhance efficacy.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. The electron-withdrawing nature of the chlorobenzylidene moiety may enhance the reactivity towards free radicals, while the hydrophobic p-tolyl group could facilitate membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.